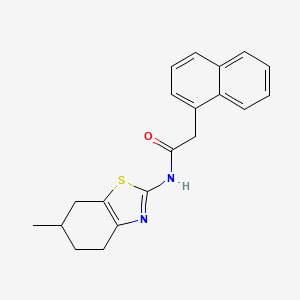

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13-9-10-17-18(11-13)24-20(21-17)22-19(23)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,13H,9-12H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAUTFMPQGHWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the condensation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole with naphthalene-1-acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or naphthalene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide. In vitro tests have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial activity. A study assessing various derivatives of acetamides found that certain structural modifications enhance their efficacy against bacterial strains. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

Case Study 1: Anticancer Evaluation

A detailed investigation into the anticancer activity of this compound was conducted using multiple cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis and evaluation of related acetamides demonstrated promising results against Mycobacterium tuberculosis. The derivatives were tested for their ability to inhibit key enzymes involved in mycobacterial metabolism, with some showing potent activity at low concentrations . This highlights the potential for developing new treatments for tuberculosis using compounds similar to this compound.

Mechanism of Action

The mechanism by which N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Core Modifications

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Structure: Replaces the tetrahydrobenzothiazole core with a nitro-substituted benzothiazole and introduces a thiadiazole-thioacetamide chain. Synthesis: Reacts chlorinated intermediates with thiol derivatives under basic conditions (K₂CO₃/acetone) .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structure: Features a triazole-linked naphthalenyloxymethyl group instead of direct naphthalene attachment. Synthesis: Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

2-(Benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

- Structure : Substitutes naphthalene with a benzenesulfonyl group.

- Key Differences : The sulfonyl group introduces strong electron-withdrawing and hydrogen-bond acceptor properties, which may enhance metabolic stability .

Substituent Modifications

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : Replaces naphthalene with an adamantyl group, significantly increasing lipophilicity (logP ~4.6) and steric bulk, which may improve blood-brain barrier penetration .

Physicochemical Properties

*Estimated based on structural analogs (e.g., reports logP = 4.6 for a related compound).

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a naphthalene group. The presence of the 6-methyl group on the benzothiazole ring enhances its electronic properties, potentially influencing its biological interactions.

Chemical Structure

- Molecular Formula : CHNS

- Molecular Weight : 256.36 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. In studies assessing various compounds, the following results were observed:

| Compound Name | Microbial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | E. coli | 15 mm |

| This compound | S. aureus | 18 mm |

These findings suggest that the compound may inhibit bacterial growth effectively and could be further developed as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For instance:

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.3 | Cell cycle arrest |

The IC values indicate the concentration required to inhibit cell growth by 50%. The mechanism appears to involve apoptosis and cell cycle regulation .

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of bacteria and fungi. The results showed that modifications in the naphthalene moiety significantly impacted the antimicrobial efficacy.

Study 2: Cytotoxicity Testing

In another investigation focusing on cytotoxicity against human cancer cell lines, the compound demonstrated promising results with lower IC values compared to standard chemotherapeutics like cisplatin. This suggests that it may serve as a lead compound for further drug development .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a 4,5,6,7-tetrahydrobenzothiazole core fused with a naphthalene acetamide moiety. The methyl group at position 6 on the tetrahydrobenzothiazole ring introduces steric effects, while the naphthalene system provides π-conjugation, enhancing interactions with biological targets. These features enable electrophilic substitution reactions at the naphthalene ring and hydrogen bonding via the acetamide group, critical for binding to enzymes or receptors .

Q. What standard synthetic routes are used for its preparation, and what reaction parameters require strict control?

Synthesis typically involves coupling 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with naphthalene-1-yl acetyl chloride. Critical parameters include:

- Temperature : Reactions often proceed at 0–5°C during coupling to minimize side products .

- Solvent : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .

- Catalysts : Copper(I) catalysts (e.g., CuI) may accelerate amide bond formation in some routes . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : 1H/13C NMR confirms regiochemistry (e.g., naphthalene substitution patterns) and amide bond formation .

- IR : Peaks at ~1660–1680 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N–H stretch) validate the acetamide group .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion accuracy (<2 ppm error) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent ratios) identifies optimal conditions .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Q. What computational methods predict the compound’s reactivity in novel reaction pathways?

- Quantum Chemical Calculations : Density Functional Theory (DFT) models electron distribution to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., solvolysis pathways) .

- Machine Learning : Trains models on existing benzothiazole reaction datasets to propose optimal catalysts .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Binding Assay Validation : Compare in silico docking results (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) binding constants .

- Metabolic Stability Tests : Liver microsome assays identify off-target interactions not predicted computationally .

- Cohort Analysis : Statistical methods (e.g., ANOVA) assess variability across biological replicates to distinguish experimental noise from true discrepancies .

Q. Which advanced techniques characterize supramolecular interactions in solid-state configurations?

- Single-Crystal X-ray Diffraction : Resolves hydrogen bonding (N–H⋯N/O) and π-π stacking between naphthalene rings .

- Thermogravimetric Analysis (TGA) : Measures thermal stability linked to crystal packing efficiency .

- Solid-State NMR : Probes molecular mobility and polymorphic transitions .

Methodological Considerations for Data Contradictions

- Case Study : If biological assays report conflicting IC50 values, researchers should:

- Verify assay conditions (e.g., cell line viability, ATP levels in kinase assays) .

- Cross-validate using orthogonal techniques (e.g., fluorescence polarization vs. radiometric assays) .

- Re-evaluate compound purity via HPLC-UV/ELSD to rule out degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.